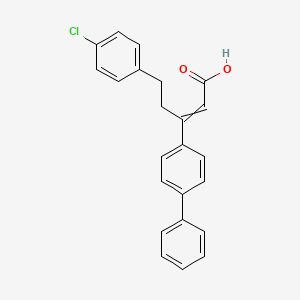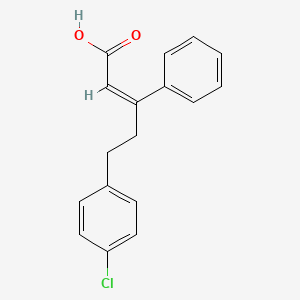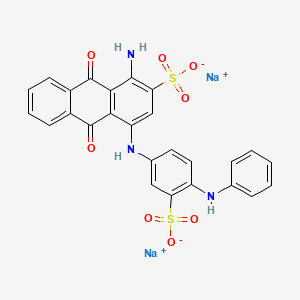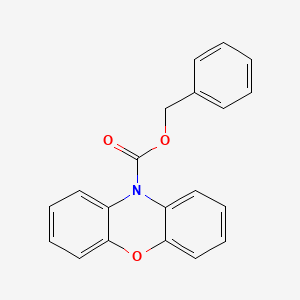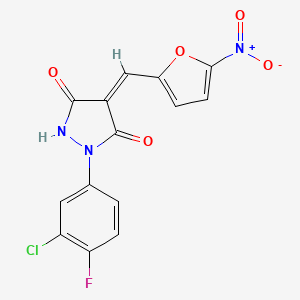
PYZD-4409
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYZD-4409 is a small molecule inhibitor specifically targeting the ubiquitin-activating enzyme UBA1. This compound has shown significant potential in inducing cell death in malignant cells, particularly in the context of leukemia and multiple myeloma .
Mechanism of Action
Target of Action
The primary target of PYZD-4409 is the ubiquitin-activating enzyme UBA1 . UBA1 plays a crucial role in the ubiquitination pathway, a major route by which cells rid themselves of excess proteins .
Mode of Action
This compound acts as a specific inhibitor of the ubiquitin-activating enzyme UBA1 . It inhibits the activity of the E1 enzyme in cell-free systems and also blocks the E1 activity when added to cultured cells . This inhibition leads to a decrease in the abundance of ubiquitinated proteins in leukemia and myeloma cells .
Biochemical Pathways
The inhibition of UBA1 by this compound affects the ubiquitination pathway . This pathway involves two discrete steps: ubiquitination and degradation . By inhibiting UBA1, this compound blocks the early steps of protein ubiquitination .
Pharmacokinetics
It has been shown that this compound can be administered intraperitoneally in a mouse model of leukemia , suggesting that it has suitable bioavailability for in vivo studies.
Result of Action
The inhibition of UBA1 by this compound leads to cell death in malignant cells . It preferentially inhibits the clonogenic growth of primary acute myeloid leukemia cells compared with normal hematopoietic cells . In a mouse model of leukemia, intraperitoneal administration of this compound decreased tumor weight and volume compared with control .
Action Environment
It is known that this compound can be effectively used in in vivo models, suggesting that it is stable and effective in the complex biological environment of a living organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
PYZD-4409 is synthesized through a multi-step process involving the reaction of 1-(3-chloro-4-fluorophenyl)-4-[(5-nitro-2-furyl)methylene]-3,5-pyrazolidinedione. The synthesis involves the use of various reagents and solvents under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent quality and yield. The compound is typically produced in batch processes, with stringent quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
PYZD-4409 primarily undergoes inhibition reactions, where it inhibits the activity of the ubiquitin-activating enzyme UBA1. This inhibition is crucial for its therapeutic effects in treating malignancies .
Common Reagents and Conditions
The reactions involving this compound typically require reagents such as dimethyl sulfoxide (DMSO) and other solvents that facilitate its solubility and stability. The conditions often involve controlled temperatures and pH levels to maintain the compound’s activity .
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibited form of the ubiquitin-activating enzyme UBA1. This inhibition leads to the accumulation of ubiquitinated proteins, which induces cell death in malignant cells .
Scientific Research Applications
PYZD-4409 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome pathway and its role in protein degradation.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome pathway.
Comparison with Similar Compounds
Similar Compounds
PYR-41: Another inhibitor of the ubiquitin-activating enzyme UBA1, similar in structure to PYZD-4409.
MLN4924: An inhibitor of the NEDD8-activating enzyme, which also targets the ubiquitin-proteasome pathway.
Uniqueness of this compound
This compound is unique due to its high specificity for the ubiquitin-activating enzyme UBA1 and its potent cytotoxic effects on malignant cells. Unlike other inhibitors, this compound has shown preferential inhibition of primary acute myeloid leukemia cells over normal hematopoietic cells, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
423148-78-1 |
|---|---|
Molecular Formula |
C14H7ClFN3O5 |
Molecular Weight |
351.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H7ClFN3O5/c15-10-5-7(1-3-11(10)16)18-14(21)9(13(20)17-18)6-8-2-4-12(24-8)19(22)23/h1-6H,(H,17,20) |
InChI Key |
MSYMKEYWUWVZQY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Cl)F |
SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Cl)F |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PYZD4409; PYZD 4409; PYZD-4409. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PYZD-4409 interact with its target and what are the downstream effects?
A: this compound targets the ubiquitin-activating enzyme UBA1 (E1), a key enzyme in the ubiquitin-proteasome pathway responsible for protein degradation. [] By inhibiting E1, this compound disrupts the ubiquitination process, leading to the accumulation of ubiquitinated proteins within the cell. [] This accumulation triggers a cellular stress response, particularly endoplasmic reticulum (ER) stress, which ultimately induces cell death in leukemia and myeloma cells. [] The study demonstrated this effect both in vitro, using cell lines and primary patient samples, and in vivo, using a mouse model of leukemia. []
Q2: What is the evidence suggesting that ER stress is a key mechanism of action for this compound?
A: The study showed that both genetic and chemical inhibition of E1 led to increased expression of ER stress markers. [] Furthermore, overexpression of BI-1, a protein known to protect against ER stress, was able to block cell death induced by E1 inhibition. [] This provides strong evidence that ER stress is a critical mediator of the anti-cancer effects observed with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


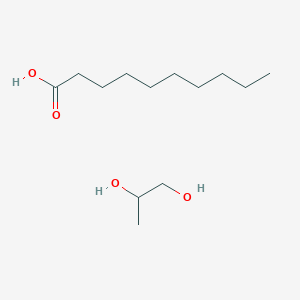
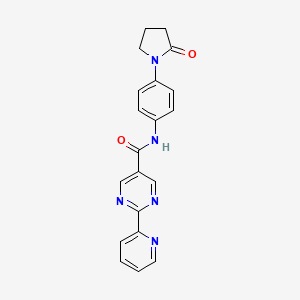
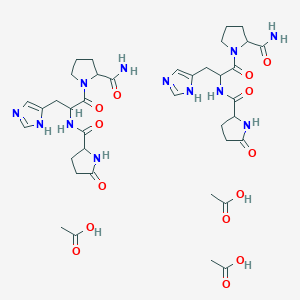
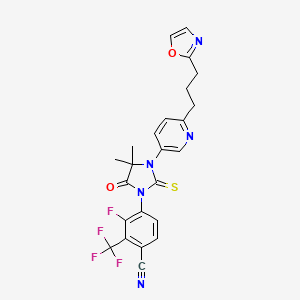

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)
